molecular formula C10H7ClO3 B074579 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 1134-00-5

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No. B074579
CAS RN: 1134-00-5
M. Wt: 210.61 g/mol
InChI Key: QEYMIQBZTUQKAC-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound that belongs to the benzofuran family, which has drawn significant interest due to its diverse biological activities and potential applications in various scientific fields. These compounds are notable for their structural uniqueness and broad applicability in pharmaceuticals, agriculture, and polymer industries (Patel et al., 2024).

Synthesis Analysis

The synthesis of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives has been explored through various synthetic methodologies. These include metal-catalyzed routes, green-solvent-based approaches, microwave-assisted methods, and catalyst-free and solvent-free methods, highlighting the compound's versatile synthetic accessibility (Patel et al., 2024).

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid is characterized by its benzofuran backbone, with a chloro substituent at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. This structure is pivotal for its biological activities and chemical properties, as the presence and position of these substituents significantly influence its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Benzofuran derivatives, including 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid, exhibit a wide range of chemical reactions due to the reactive sites present in their molecular structure. These compounds undergo various chemical transformations, such as halogenation, nitration, and Suzuki coupling, which are essential for the synthesis of more complex molecules and potential drug candidates (Dawood, 2019).

Scientific Research Applications

Kinetic Resolution and Chemical Synthesis

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid has been utilized in the field of chemical synthesis, particularly in lipase-mediated kinetic resolution processes. These processes enable the production of enantiomerically pure compounds, which are crucial for various applications in medicinal chemistry and materials science. For instance, the kinetic resolution of methyl esters of 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid and its analogues has been demonstrated, showcasing fair to moderate enantioselectivities and providing a method to obtain pure enantiomers through fractional crystallization (Ferorelli et al., 2001).

Antimicrobial Activity

Another significant application is in the development of novel antimicrobial agents. Derivatives of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibit potential activity against a variety of pathogenic bacteria and yeasts, contributing to the search for new antimicrobial compounds that can address the growing issue of antibiotic resistance (Idrees et al., 2020).

Synthesis of Heterocyclic Compounds

The compound also serves as a precursor in the synthesis of heterocyclic compounds, which are a cornerstone of pharmaceutical chemistry. For example, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported, illustrating the versatility of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid in constructing complex molecules that could have various biological activities (Gao et al., 2011).

Coordination Chemistry and Material Science

Additionally, this chemical has been explored in the context of coordination chemistry and material science, where its derivatives are employed in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds. These applications highlight its potential in creating materials with novel properties for catalysis, gas storage, and separation processes (Mojumdar et al., 2009).

Crystallography and Molecular Interactions

Studies on the crystal structure of derivatives of 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid have provided insights into molecular interactions, such as hydrogen bonding and π-π interactions, which are essential for the design of molecular assemblies and understanding the principles of molecular recognition (Choi et al., 2009).

Safety And Hazards

The safety information available indicates that 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of research on 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid and similar compounds could focus on their potential applications in medicine, given their strong biological activities . Further studies could also explore novel methods for the synthesis of these compounds .

properties

IUPAC Name

5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYMIQBZTUQKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357729
Record name 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid

CAS RN

1134-00-5
Record name 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid
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